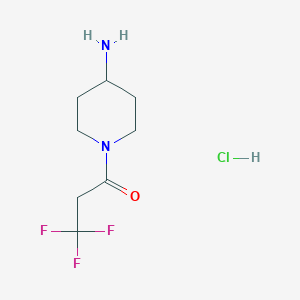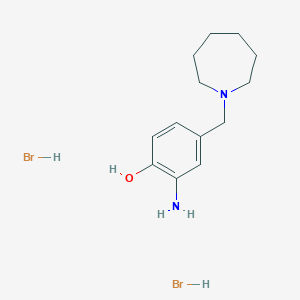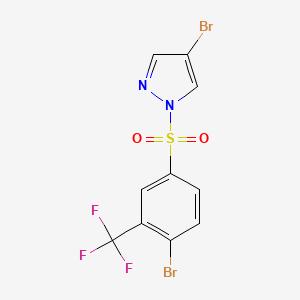
4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is a chemical compound with the molecular formula C10H5Br2F3N2O2S and a molecular weight of 434.0 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with bromine and a trifluoromethylphenylsulfonyl group. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole, can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine . Additionally, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can be employed to produce pyrazole derivatives .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves scalable and efficient synthetic routes. For example, the use of transition-metal catalysts, such as ruthenium or palladium, can facilitate the synthesis of pyrazoles with high selectivity and yield . These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents on the pyrazole ring.
Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various transition-metal catalysts for cycloaddition and oxidative cyclization . Reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can yield trifluoromethylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Applications De Recherche Scientifique
4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The trifluoromethylphenylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets . Detailed studies on the exact molecular targets and pathways are ongoing, with a focus on understanding the compound’s biological effects and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This compound shares the trifluoromethylphenylsulfonyl group but lacks the pyrazole ring.
4-Bromo-1,1,1-trifluorobutane: Similar in having bromine and trifluoromethyl groups but differs in its overall structure and lack of a pyrazole ring.
Uniqueness
4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is unique due to its combination of a pyrazole ring with bromine and a trifluoromethylphenylsulfonyl group. This structure imparts distinct chemical and biological properties, making it valuable for research in various fields .
Propriétés
IUPAC Name |
4-bromo-1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2F3N2O2S/c11-6-4-16-17(5-6)20(18,19)7-1-2-9(12)8(3-7)10(13,14)15/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMVCKIBDVBTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N2C=C(C=N2)Br)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674646 |
Source


|
| Record name | 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-72-9 |
Source


|
| Record name | 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(aminomethyl)-2-methoxyphenyl]acetamide](/img/structure/B1373043.png)
![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1373048.png)
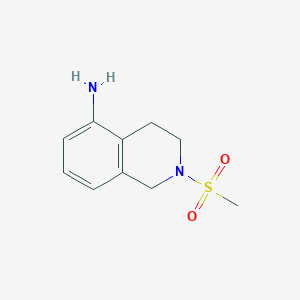
![4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B1373050.png)
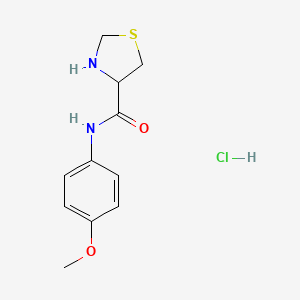
![2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B1373054.png)
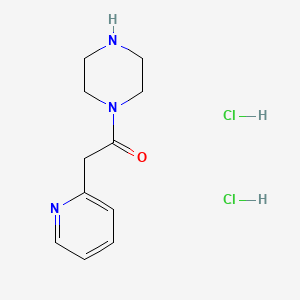
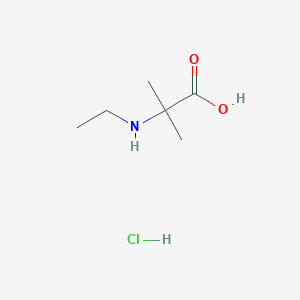
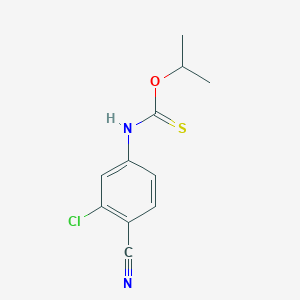
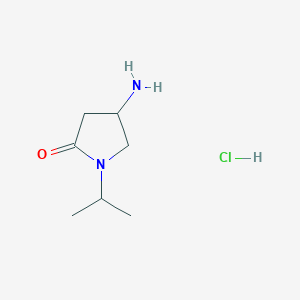
![[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1373062.png)
![{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1373063.png)
